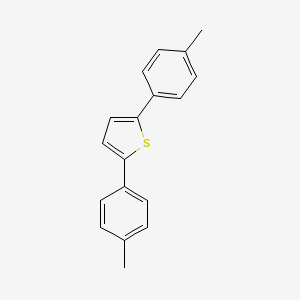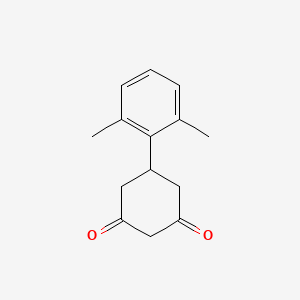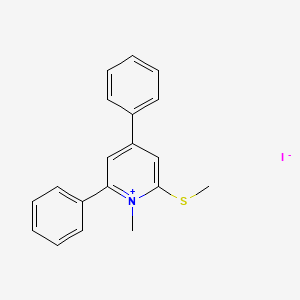
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with methyl, methylsulfanyl, and diphenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in organic chemistry and related disciplines.
准备方法
The synthesis of 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like thiols or amines.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism by which 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyridinium core can participate in π-π stacking interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)pyridinium iodide: Lacks the diphenyl groups, resulting in different chemical properties and reactivity.
1-Methyl-4,6-diphenylpyridinium iodide: Lacks the methylsulfanyl group, affecting its interactions with biological targets.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a different core structure but share the methylsulfanyl group, leading to some similarities in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
83318-99-4 |
|---|---|
分子式 |
C19H18INS |
分子量 |
419.3 g/mol |
IUPAC 名称 |
1-methyl-2-methylsulfanyl-4,6-diphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C19H18NS.HI/c1-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21-2)15-9-5-3-6-10-15;/h3-14H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OTYWMGQIRQMQMT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C=C(C=C1SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


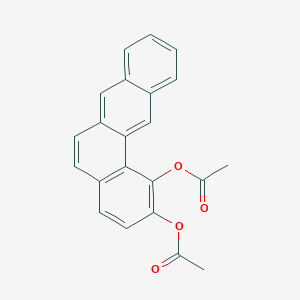
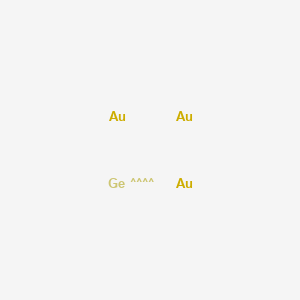
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
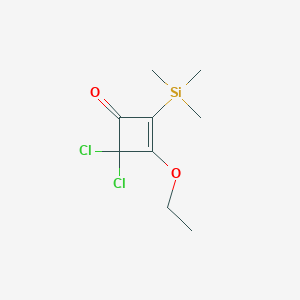
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
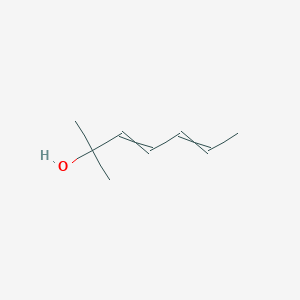
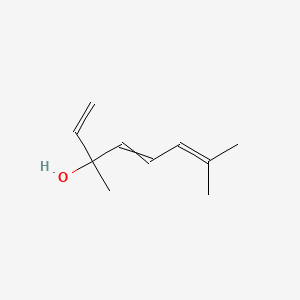
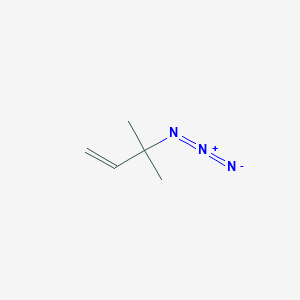
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
